molecular formula C21H26N2O2 B5750692 1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea

1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea

Cat. No.: B5750692
M. Wt: 338.4 g/mol
InChI Key: HDEDDGHKANESJE-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea is an organic compound with a complex structure, featuring both acetyl and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea typically involves the reaction of 4-acetylphenyl isocyanate with 2,6-diisopropylaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The acetyl and urea groups can form hydrogen bonds with proteins, influencing their structure and function. This compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but with ethylenediamine instead of urea.

    2,6-Diisopropylaniline: Shares the 2,6-diisopropylphenyl group but lacks the acetyl and urea functionalities.

Uniqueness

1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea is unique due to the presence of both acetyl and urea groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-13(2)18-7-6-8-19(14(3)4)20(18)23-21(25)22-17-11-9-16(10-12-17)15(5)24/h6-14H,1-5H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEDDGHKANESJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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